molecular formula C22H20N4O3 B11656021 6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11656021
M. Wt: 388.4 g/mol
InChI Key: GEWVNWDYQPYIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, which makes it an environmentally friendly process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), has been reported to improve the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(3-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

What sets 6-amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenyl ring enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-4-(3-ethoxy-4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O3/c1-3-28-17-11-14(9-10-16(17)27-2)18-15(12-23)21(24)29-22-19(18)20(25-26-22)13-7-5-4-6-8-13/h4-11,18H,3,24H2,1-2H3,(H,25,26)

InChI Key

GEWVNWDYQPYIKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.